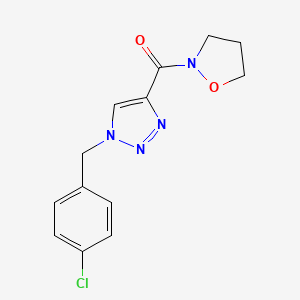
1-(3-bromobenzyl)-4-sec-butylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-sec-butylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(3-bromobenzyl)-4-sec-butylpiperazine is not fully understood. However, it has been suggested that it may act by inhibiting the proliferation of cancer cells through the induction of apoptosis. Additionally, it has been reported to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromobenzyl)-4-sec-butylpiperazine have been studied in several scientific publications. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. Additionally, it has been reported to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(3-bromobenzyl)-4-sec-butylpiperazine is its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines and bacterial strains, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may pose challenges in its formulation for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromobenzyl)-4-sec-butylpiperazine. One of the potential directions is to investigate its potential applications in combination therapy with other anticancer drugs. Additionally, further studies are required to elucidate the mechanism of action of this compound fully. Moreover, it would be interesting to explore the potential applications of 1-(3-bromobenzyl)-4-sec-butylpiperazine in other disease areas, such as infectious diseases.
Conclusion:
In conclusion, 1-(3-bromobenzyl)-4-sec-butylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines and bacterial strains, making it a promising candidate for drug development. Further studies are required to elucidate its mechanism of action fully and explore its potential applications in other disease areas.
Synthesemethoden
The synthesis of 1-(3-bromobenzyl)-4-sec-butylpiperazine involves the reaction of 3-bromobenzyl chloride with sec-butylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. This method has been reported in several scientific publications, and it has been shown to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-sec-butylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-butan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-3-13(2)18-9-7-17(8-10-18)12-14-5-4-6-15(16)11-14/h4-6,11,13H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYTXVXDWDWUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-(butan-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146673.png)
![2-methoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-6-nitrophenol](/img/structure/B5146681.png)

![2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)



![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)
![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)


![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)
